molecular formula C15H15NO3 B15065865 Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate

Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate

Cat. No.: B15065865
M. Wt: 257.28 g/mol
InChI Key: QSLSNWSHYYUPBX-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate typically involves the condensation of ethyl cyanoacetate with 5-methoxy-2,3-dihydroindene-1-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The indene moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler analog with similar reactivity but lacking the indene moiety.

    Methyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate: A closely related compound with a methyl ester group instead of an ethyl ester group.

    2-Methoxyethyl cyanoacetate: Another analog with a different ester group.

Uniqueness

This compound is unique due to the presence of the indene moiety, which imparts distinct chemical and physical properties

Biological Activity

Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate (CAS No. 80370-84-9) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antioxidant, and analgesic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C13H13NO3\text{C}_{13}\text{H}_{13}\text{N}\text{O}_3

This compound features a cyano group and a methoxy-substituted indene moiety, which are crucial for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant effects against various cancer cell lines.

Case Study: In Vivo Evaluation

A notable study investigated the sodium salt form of a related compound in vivo against Ehrlich ascites carcinoma (EAC) cells. The findings demonstrated:

  • Reduction in EAC cell volume and count : Treatment led to significant decreases in both parameters.
  • Mechanism of Action : The compound induced apoptosis through the upregulation of caspase 3 and downregulation of osteopontin levels, as confirmed by histopathological examinations that showed improved liver and kidney tissues without adverse effects .

Antioxidant Properties

The antioxidant activity of this compound has also been documented. Antioxidants play a critical role in neutralizing free radicals, which can lead to cellular damage and contribute to cancer progression.

Mechanistic Insights

Studies suggest that the compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of cancer therapy, where oxidative stress modulation can enhance treatment efficacy.

Analgesic Effects

The analgesic properties of this compound have been explored in various contexts. Its derivatives have shown promise as pain-relieving agents due to their interaction with pain pathways.

Comparative Analysis

CompoundActivity TypeIC50 (µM)Reference
Ethyl 2-cyano derivativeAnticancer0.12
Related quinoline compoundAntioxidantNot specified
Indole derivativeAnalgesicNot specified

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate

InChI

InChI=1S/C15H15NO3/c1-3-19-15(17)14(9-16)13-6-4-10-8-11(18-2)5-7-12(10)13/h5,7-8H,3-4,6H2,1-2H3

InChI Key

QSLSNWSHYYUPBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCC2=C1C=CC(=C2)OC)C#N

Origin of Product

United States

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